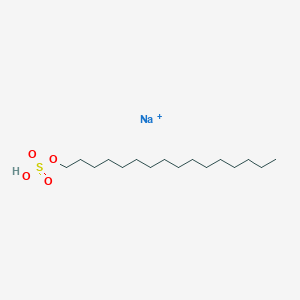

十六烷基硫酸钠

描述

Hexadecyl sulfate, [sodium salt] appears as white paste or liquid with a mild odor. May float or sink in water. (USCG, 1999)

科学研究应用

羊毛上的吸附: 十六烷基硫酸钠在羊毛上表现出显著的吸附特性,特别是在中性条件和不同温度下。这种特性对于理解它与天然纤维的相互作用以及在洗涤剂和织物护理产品中的潜在用途是重要的 (Griffith & Alexander, 1967)。

表面活性特性: 对十六烷基硫酸钠及类似化合物的研究表明,它们结构中杂原子的存在和位置显著影响了临界胶束浓度(CMC)、表面活性和洗涤性能。这些信息对于开发用于各种工业和制药应用的有效表面活性剂至关重要 (Livingston & Drogin, 1965)。

插层到三钙铝酸盐水合物中: 十六烷基硫酸钠可以插层到三钙铝酸盐中,这个过程在材料科学领域可能具有重要意义,特别是用于制备有机层状双氢氧化物杂化体 (Sun et al., 2017)。

白蛋白的荧光测定: 在生化分析中,十六烷基硫酸钠已经与其他化合物结合使用,修改荧光光谱,这对于确定生理溶液中白蛋白等蛋白质的浓度是有用的 (Klovak等,2022)。

蛋白质特性的毛细管凝胶电泳: 十六烷基硫酸钠已经在毛细管凝胶电泳中使用,以提高蛋白质在治疗特性中的分辨率和分离,突显了它在制药分析和质量控制中的潜力 (Beckman et al., 2018)。

胶束形成研究: 对十六烷基硫酸钠溶液中胶束形成的研究,特别是在不同浓度和温度下,对于了解表面活性剂在胶体和聚合物科学中的行为贡献重要作用 (Borbély等,1993)。

安全和危害

作用机制

Target of Action

Sodium hexadecyl sulfate, also known as sodium cetyl sulfate, is a type of anionic surfactant . The primary targets of this compound are the lipid bilayers of cell membranes . It interacts with these targets due to its amphiphilic nature, which allows it to insert itself into the lipid bilayer, disrupting the structure and function of the cell membrane .

Mode of Action

The mode of action of sodium hexadecyl sulfate involves the disruption of cell membranes. As an anionic surfactant, it has a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail . This structure allows it to insert itself into the lipid bilayer of cell membranes, causing the membrane to become more permeable . This can lead to leakage of cell contents and ultimately cell lysis .

Biochemical Pathways

For example, it can interfere with the transport of ions and other molecules across the cell membrane, disrupt cell signaling pathways, and cause cell death .

Pharmacokinetics

As a surfactant, it is likely to be rapidly absorbed and distributed throughout the body following ingestion or dermal exposure

Result of Action

The primary result of sodium hexadecyl sulfate’s action is the disruption of cell membranes, leading to increased membrane permeability and potential cell death . This can have various effects depending on the type of cells affected. For example, in bacteria, this can lead to cell lysis and death, making sodium hexadecyl sulfate potentially useful as an antimicrobial agent .

Action Environment

The action of sodium hexadecyl sulfate can be influenced by various environmental factors. For instance, its effectiveness as a surfactant can be affected by the presence of other substances, such as salts or other surfactants . Additionally, its stability and efficacy can be influenced by factors such as pH and temperature .

生化分析

Biochemical Properties

Sodium hexadecyl sulfate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily due to its surfactant properties, which allow it to solubilize hydrophobic molecules and facilitate their interactions in aqueous environments .

Cellular Effects

The effects of sodium hexadecyl sulfate on various types of cells and cellular processes are largely related to its surfactant properties. It can influence cell function by altering the solubility and availability of hydrophobic molecules, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Sodium hexadecyl sulfate exerts its effects at the molecular level through its interactions with biomolecules. It can bind to hydrophobic regions of proteins, potentially influencing their conformation and activity. This can lead to changes in enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

The effects of sodium hexadecyl sulfate can change over time in laboratory settings. Its surfactant properties can lead to changes in the stability and degradation of biomolecules. Long-term effects on cellular function have been observed in in vitro studies .

Metabolic Pathways

Sodium hexadecyl sulfate is involved in the metabolic pathways related to the metabolism of sulfur compounds . It interacts with enzymes and cofactors in these pathways, and can influence metabolic flux and metabolite levels.

Transport and Distribution

Sodium hexadecyl sulfate is transported and distributed within cells and tissues. Its distribution is influenced by its surfactant properties, which allow it to interact with hydrophobic regions of cells and tissues .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Sodium hexadecyl sulfate involves the reaction between hexadecyl alcohol and sulfuric acid.", "Starting Materials": ["Hexadecyl alcohol", "Sulfuric acid", "Sodium hydroxide", "Water"], "Reaction": ["1. Mix hexadecyl alcohol and sulfuric acid in a reaction vessel", "2. Heat the mixture to 80-90°C and stir for 2-3 hours", "3. Cool the mixture to room temperature", "4. Slowly add sodium hydroxide solution to the mixture while stirring until the pH reaches 7-8", "5. Filter the mixture to remove any impurities", "6. Wash the solid with water", "7. Dry the solid at 50-60°C to obtain Sodium hexadecyl sulfate"] } | |

CAS 编号 |

1120-01-0 |

分子式 |

C16H34NaO4S |

分子量 |

345.5 g/mol |

IUPAC 名称 |

sodium;hexadecyl sulfate |

InChI |

InChI=1S/C16H34O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h2-16H2,1H3,(H,17,18,19); |

InChI 键 |

HMWHAHJOIHEFOG-UHFFFAOYSA-N |

手性 SMILES |

CCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

SMILES |

CCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

规范 SMILES |

CCCCCCCCCCCCCCCCOS(=O)(=O)O.[Na] |

密度 |

1 at 68 °F (USCG, 1999) |

| 1120-01-0 | |

物理描述 |

Hexadecyl sulfate, [sodium salt] appears as white paste or liquid with a mild odor. May float or sink in water. (USCG, 1999) |

Pictograms |

Corrosive; Irritant |

相关CAS编号 |

143-02-2 (Parent) |

同义词 |

cetyl sulfate cetyl sulfate sodium salt |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

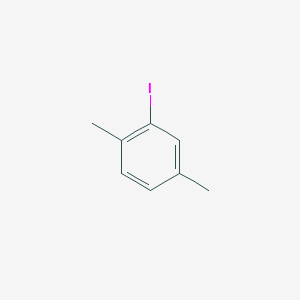

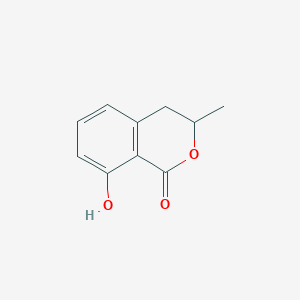

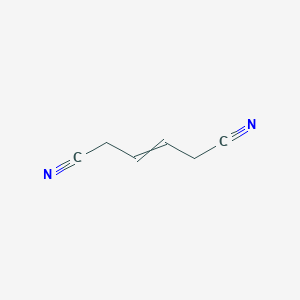

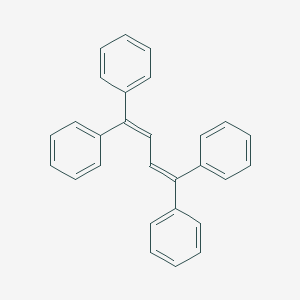

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Propanedinitrile, [2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B72081.png)